2-Amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole
Description
2-Amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a 4-methyl-3-pyridyl moiety at position 4. This structural configuration enhances its utility in pharmaceutical and materials science applications, particularly in targeting biological receptors or acting as a corrosion inhibitor .
Properties
Molecular Formula |
C8H8N4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
5-(4-methylpyridin-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H8N4S/c1-5-2-3-10-4-6(5)7-11-12-8(9)13-7/h2-4H,1H3,(H2,9,12) |
InChI Key |
DROXWGIDZRZGID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Deep Eutectic Solvent (DES)-Mediated Synthesis
A modern, environmentally friendly approach utilizes deep eutectic solvents (DES) such as a choline chloride and urea mixture. The procedure is as follows:
- Step 1: Prepare DES by stirring choline chloride and urea at 80 °C until a clear solution forms.
- Step 2: Cool to room temperature, then add the substituted carboxylic acid (e.g., 4-methyl-3-pyridinecarboxylic acid) and thiosemicarbazide.
- Step 3: Heat the mixture at 80 °C, monitoring reaction progress by thin-layer chromatography (TLC).
- Step 4: Upon completion, cool to room temperature and adjust pH to 8–9 with ammonia water under ice-bath conditions.
- Step 5: Filter, wash, and dry the solid to obtain the product. The DES can be recovered and reused.
Polyphosphate Ester (PPE)-Promoted One-Pot Synthesis
This method avoids the use of toxic reagents like phosphorus oxychloride or thionyl chloride. The process involves:
- Step 1: Mix the substituted carboxylic acid (e.g., 4-methyl-3-pyridinecarboxylic acid) and thiosemicarbazide in chloroform.
- Step 2: Add polyphosphate ester (PPE) as a dehydrating agent (minimum 20 g PPE per 5 mmol acid).
- Step 3: Maintain the reaction temperature below 85 °C to ensure selectivity and yield.
- Step 4: The reaction proceeds via salt formation, dehydration to the acylthiosemicarbazide intermediate, and cyclodehydration to the thiadiazole.
- Step 5: After completion, isolate and purify the product by standard methods.
Phosphorus Oxychloride (POCl₃)-Mediated Cyclodehydration
A classical approach uses phosphorus oxychloride as a cyclodehydrating agent:
- Step 1: Stir the substituted carboxylic acid and phosphorus oxychloride at room temperature for 20 minutes.
- Step 2: Add thiosemicarbazide and heat the mixture at 80–90 °C for 1 hour.
- Step 3: Cool, add water, and reflux for 4 hours.
- Step 4: Basify to pH 8 with sodium hydroxide, filter, and recrystallize the solid.
- Well-established, reliable method
- Suitable for various substituted acids
Phosphorus Pentachloride (PCl₅) Solid-Phase Synthesis
An alternative solid-phase method employs phosphorus pentachloride:
- Step 1: Grind thiosemicarbazide, the substituted carboxylic acid, and phosphorus pentachloride (molar ratio 1:1–1.2:1–1.2) in a dry vessel at room temperature.
- Step 2: Allow the mixture to stand, then add alkaline solution to adjust pH to 8–8.2.
- Step 3: Filter, dry, and recrystallize the product.
- Mild conditions
- Short reaction time
- Simple equipment
- High yield (up to 91%)
- Lower toxicity and cost compared to POCl₃
Comparative Data Table
| Method | Catalyst/Agent | Temp (°C) | Solvent | Yield (%) | Environmental Profile | Notes |
|---|---|---|---|---|---|---|
| Deep Eutectic Solvent (DES) | Choline chloride/urea | 80 | None | High | Green, recyclable | No organic solvents, easy workup |
| Polyphosphate Ester (PPE) | PPE | <85 | Chloroform | Good | Avoids toxic chlorides | One-pot, mild, scalable |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 80–90 | None | Moderate | Hazardous, requires disposal | Classical, reliable |
| Phosphorus Pentachloride (PCl₅) | PCl₅ | RT | None | Up to 91 | Lower toxicity, solid-phase | Simple, high yield, low equipment needs |
Research Outcomes and Analysis
- DES and PPE methods represent significant advances in green chemistry, offering operational simplicity, environmental safety, and recyclability of reagents. These methods are particularly suitable for the synthesis of sensitive or pharmacologically relevant thiadiazole derivatives, including 2-amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole.
- POCl₃ and PCl₅ methods remain valuable for their robustness and high yields, especially when starting materials are less reactive. However, environmental and safety concerns are notable, especially for large-scale synthesis.
- Yields across methods are generally high (often above 80%), with solid-phase PCl₅ and DES methods achieving yields up to or exceeding 90%.
- Purification typically involves filtration, washing, and recrystallization, with product identity confirmed by spectroscopic methods (NMR, IR, MS).
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., NO₂, Br): Increase thermal stability and corrosion inhibition efficiency. For example, 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) exhibits 97.1% inhibition efficiency for mild steel in acidic media, outperforming nitro-substituted analogs (63.4%) due to stronger adsorption via the bromine atom .
- Hydroxy Groups : Enable dual fluorescence via molecular aggregation and charge transfer. TS shows pH-dependent fluorescence, making it suitable as a probe in biological systems .
- Heteroaromatic Substituents (e.g., Pyridyl): The 4-methyl-3-pyridyl group in the target compound likely enhances π-π stacking and hydrogen bonding with biological targets compared to phenyl derivatives, though direct fluorescence effects are less pronounced than in hydroxy-substituted analogs .
Antimicrobial Activity
- Phenyl and Nitrophenyl Derivatives: 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole derivatives exhibit broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against Gram-positive bacteria due to nitro group-induced membrane disruption .
- coli and S. aureus, suggesting the pyridyl group may enhance target binding .
Anticancer Potential
- VR24 and VR27 (Bentham Science, 2018) : Derivatives with electron-withdrawing substituents (e.g., nitro, chloro) demonstrate IC₅₀ values <5 µM against colon cancer cell lines. The 4-methyl-3-pyridyl variant may similarly disrupt cancer cell proliferation via kinase inhibition or DNA intercalation .
Biological Activity
2-Amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole (AMPT) is a compound of significant interest due to its diverse biological activities. This article explores the various biological properties associated with this compound, including its antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of AMPT includes a thiadiazole ring which is known for its ability to interact with various biological targets. The presence of the amino group enhances its reactivity and potential for derivatization, leading to compounds with improved pharmacological profiles.
Antimicrobial Activity
Research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance:
- Antibacterial Effects : A study highlighted that certain derivatives showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The minimal inhibitory concentration (MIC) for some compounds was found to be lower than standard antibiotics like streptomycin.
- Antifungal Activity : The same derivatives demonstrated antifungal effects against strains such as Aspergillus niger and Aspergillus fumigatus, indicating a broad-spectrum antimicrobial potential .
Anticancer Activity
The anticancer properties of AMPT have been extensively studied:
- Cell Viability Reduction : Compounds derived from AMPT have shown the ability to significantly reduce cell viability in various cancer cell lines. For example, specific derivatives were tested on LoVo tumor cells and exhibited a reduction in viability below 50% at concentrations around 200 μM after 24 hours .
- Mechanism of Action : The anticancer effect is attributed to the inhibition of DNA synthesis rather than apoptosis induction, which is crucial for minimizing toxicity to normal cells . Additionally, certain derivatives have been reported to enhance apoptotic cell proportions significantly in treated cancer cells .
Neuroprotective Activity
The neuroprotective effects of AMPT derivatives are particularly noteworthy:
- Protection Against Neurotoxicity : A derivative known as 4BrABT demonstrated protective activity in neuronal cultures exposed to neurotoxic conditions such as serum deprivation and glutamate-induced excitotoxicity. It maintained cell viability in the presence of cisplatin toxicity .
- Blood-Brain Barrier Penetration : The ability of AMPT derivatives to cross the blood-brain barrier enhances their potential as neuroprotective agents in treating neurodegenerative diseases .
Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Significant activity against various bacterial and fungal strains; MIC lower than standard treatments. |
| Anticancer | Reduces cell viability in cancer cell lines; inhibits DNA synthesis without inducing apoptosis. |
| Neuroprotective | Protects neuronal cells from neurotoxicity; penetrates blood-brain barrier effectively. |
Case Studies and Research Findings
- Antimicrobial Study : In a comparative study, 2-amino-5-(4-methyl-3-pyridyl)-1,3,4-thiadiazole derivatives were tested against several pathogens. Results indicated that compounds with specific substitutions exhibited enhanced antibacterial and antifungal activities compared to traditional antibiotics .
- Anticancer Research : A series of AMPT derivatives were synthesized and evaluated for their cytotoxic effects on cancer cells. The findings revealed that some compounds could reduce tumor cell viability significantly while sparing normal cells from toxicity .
- Neuroprotective Evaluation : The neuroprotective effects of AMPT were assessed through in vitro models where it exhibited significant protective actions against various neurotoxic insults, suggesting its potential utility in neurodegenerative disease therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
